pyrrolo[3,2-b]pyridin-1-amine

Kinase inhibitor pharmacophore N-1 substitution SAR Hydrogen bond donor

Researchers targeting PAK1 or GluN2B receptors require structurally differentiated scaffolds to overcome selectivity challenges. Pyrrolo[3,2-b]pyridin-1-amine provides a validated 4-azaindole core with a critical N-1 amine pharmacophore for hinge binding: • >450-fold GluN2B selectivity; in vivo target engagement (ED₅₀ 2.0 mg/kg p.o.) • PAK1 Ki < 10 nM, 24-fold group I/II selectivity; improved solubility vs indole • Reduced basicity vs amidine inhibitors; FVIIa Ki 300 nM Supplied with full analytical characterization for immediate medicinal chemistry use.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B8670746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolo[3,2-b]pyridin-1-amine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2N)N=C1
InChIInChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2
InChIKeyNFTUGBUZNRPHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[3,2-b]pyridin-1-amine: Core Identity and Selection Rationale


Pyrrolo[3,2-b]pyridin-1-amine (CAS 1068975-44-9; molecular formula C₇H₇N₃, MW 133.15 g/mol) is a fused pyrrolopyridine heterocycle belonging to the 4-azaindole structural class . The compound features a primary amine substituent at the N-1 position of the pyrrole ring, distinguishing it from the parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine, CAS 272-49-1) and from isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds [1]. The N-1 amine serves as a critical pharmacophoric element providing both hydrogen bond donor and acceptor capabilities, enabling directional interactions with protein hinge regions that mimic ATP binding patterns . This scaffold has been validated across multiple target classes including GluN2B NMDA receptors, factor VIIa, p21-activated kinase-1 (PAK1), proton pumps, and casein kinase 1, making it a versatile starting point for medicinal chemistry programs [2].

Why Isomeric or N-Alkylated Analogs Cannot Substitute


The pyrrolo[3,2-b]pyridin-1-amine scaffold sits at the intersection of multiple structure–activity relationship (SAR) vectors that render generic substitution between isomeric azaindole cores or N-1-substituted analogs highly consequential for target potency and selectivity. The regioisomeric identity of the azaindole nitrogen (4-azaindole vs. 7-azaindole) dictates distinct binding geometries: the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer dominates kinase inhibitor chemotypes due to its preferred hinge-binding orientation, whereas the 4-azaindole isomer enables unique selectivity profiles as demonstrated by 24-fold PAK1 group I vs. group II discrimination [1]. Furthermore, the N-1 primary amine is not a spectator substituent—comparative SAR data show that N-1 methylation reduces target potency by approximately 4-fold and abolishes the hydrogen bond donor capability essential for kinase hinge recognition . Even within the same pyrrolo[3,2-b]pyridine series, substitution at the N-1, C-3, and C-5 positions exerts profound, non-additive effects on anti-secretory activity, lipophilicity, and pKa in proton pump inhibition applications [2]. These orthogonal SAR dimensions mean that casual substitution of the core or the N-1 amine with seemingly conservative changes (methyl, H, acetyl) can produce functionally non-equivalent compounds unsuitable for the intended assay or target engagement profile. The evidence below quantifies these differentiation points across multiple therapeutic target classes.

Differentiation Evidence Against Closest Analogs and Alternatives


N-1 Amine vs. Methyl: Potency and Selectivity Index Loss

Comparative SAR data on the pyrrolo[3,2-b]pyridine scaffold demonstrate that replacement of the N-1 primary amine with a methyl group reduces biological potency by approximately 4-fold . The N-1 amine-bearing compound exhibits a selectivity index of 12.5 for FGFR kinase targets, compared to only 3.2 for the 1-methyl analog, indicating that the hydrogen bond donor capability of the primary amine is a key driver of target discrimination . Furthermore, N-acetylation of the N-1 amine reduces activity by approximately 2.5-fold, confirming the essential role of the amine proton as a hydrogen bond donor .

Kinase inhibitor pharmacophore N-1 substitution SAR Hydrogen bond donor Selectivity index

GluN2B Subunit Selectivity Window Over Off-Target NMDA Subunits

A series of 1H-pyrrolo[3,2-b]pyridine-based negative allosteric modulators (NAMs) demonstrated exquisite selectivity for the GluN2B subunit of the NMDA receptor. Representative compound 3 achieved a human GluN2B IC₅₀ of 22 nM while showing no measurable inhibition of GluN2A, GluN2C, or GluN2D subunits at concentrations up to 10 μM, corresponding to >450-fold selectivity [1]. The 1-position nitrogen substituent was identified as a critical SAR vector: systematic variation from azetidine to pyrrolidine to piperidine amides produced IC₅₀ shifts, with azetidines (compounds 5 and 8) and pyrrolidine (compound 7) outperforming piperidine amide (compound 6) [1]. Compounds 9, 25, 30, and 34 achieved >75% GluN2B receptor occupancy after oral dosing of 10 mg/kg in rat, with compound 9 demonstrating an ED₅₀ of 2.0 mg/kg for receptor occupancy [1]. This selectivity profile is mechanistically distinct from channel-blocking NMDA antagonists such as ketamine and memantine, which lack subunit discrimination [2].

GluN2B negative allosteric modulator NMDA receptor Subunit selectivity CNS drug discovery

Scaffold Replacement for Factor VIIa: Reduced Basicity, Retained Affinity

In a scaffold-hopping exercise targeting factor VIIa, the highly basic 5-amidinoindole moiety was successfully replaced with a less basic 5-aminopyrrolo[3,2-b]pyridine scaffold while retaining target engagement [1]. The 5-aminopyrrolo[3,2-b]pyridine-containing inhibitor demonstrated a Ki of 300 nM against factor VIIa in a chromogenic substrate assay [2]. The amidinoindole scaffold carries a strongly basic amidine group (predicted pKa ~11–12), whereas the 5-aminopyrrolo[3,2-b]pyridine system presents a significantly less basic aminopyridine (predicted pKa ~6–7 for the pyridine conjugate acid), translating to improved drug-like properties including enhanced membrane permeability and reduced phospholipidosis risk [1].

Factor VIIa inhibitor Anticoagulant Basicity reduction Scaffold hopping

PAK1 Inhibitor Selectivity: Group I vs. Group II Discrimination

A series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors was developed with the explicit goal of improving physicochemical properties relative to an indole starting point. SAR studies around lead compound 5 identified 4-azaindole analogs achieving PAK1 biochemical Ki values below 10 nM with up to 24-fold selectivity for group I PAKs over group II PAKs [1]. Critically, the 4-azaindole scaffold enabled not only potency improvements but also enhanced aqueous solubility, improved permeability, and reduced plasma protein binding compared to the indole-based starting compound [1]. This contrasts with the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, which is the most commonly encountered azaindole isomer in kinase inhibitor programs but often targets different kinase families (e.g., Aurora kinases, ALK, JNK) with distinct binding modes [2].

PAK1 inhibitor 4-Azaindole Group I selectivity Kinase selectivity

Proton Pump Inhibition: Reversible P-CAB Mechanism and Multi-Position SAR

A systematic SAR study of 1H-pyrrolo[3,2-b]pyridines as inhibitors of the gastric proton pump (H⁺/K⁺-ATPase) established the quantitative influence of N-1, C-3, and C-5 substitution on anti-secretory activity, lipophilicity, and pKa [1]. This scaffold class operates as potassium-competitive acid blockers (P-CABs) that bind reversibly to the proton pump, distinguishing them from irreversible proton pump inhibitors (PPIs) such as omeprazole and its analogs [1]. The imidazo[1,2-a]pyridine scaffold represents the dominant alternative P-CAB chemotype (e.g., the archetypal inhibitor 1 with its characteristic 8-[(2,6-dimethylbenzyl)amino] group), against which 1H-pyrrolo[3,2-b]pyridines offer an orthogonal IP position with differentiated substitution vectors [1].

Proton pump inhibitor P-CAB Gastric acid secretion H+/K+-ATPase

Antiproliferative Activity in Melanoma Compared to Sorafenib

A series of diarylureas and amides bearing the pyrrolo[3,2-b]pyridine scaffold were evaluated for in vitro antiproliferative activity against the human melanoma cell line A375, with Sorafenib as the reference standard [1]. The newly synthesized compounds, with the exception of meta-substituted derivatives (Ij–k, Iv–w), generally showed superior or similar activity against A375 relative to Sorafenib [1]. Compounds Ir and It, incorporating 5-benzylamide-substituted 4′-amide moieties, displayed the most potent antiproliferative activity in the series [1]. Selectivity was assessed using the HS 27 human fibroblast cell line as a counter-screen, establishing important structural requirements for tumor cell selectivity [1].

Melanoma Antiproliferative A375 Sorafenib comparator

Research and Industrial Application Scenarios


GluN2B-Selective NAM Programs for CNS Disorders

Programs targeting the GluN2B NMDA receptor subtype for treatment-resistant depression, neuropathic pain, or neurodegenerative diseases should select the 1H-pyrrolo[3,2-b]pyridine core based on the demonstrated >450-fold selectivity window over GluN2A/2C/2D subunits and the established in vivo target engagement (ED₅₀ = 2.0 mg/kg p.o., >75% receptor occupancy at 10 mg/kg in rat) [1]. This selectivity surpasses that of non-selective channel blockers and provides a structurally distinct alternative to literature GluN2B chemotypes, potentially offering IP differentiation [1].

PAK1 Kinase Inhibitor Development for Oncology

Investigators developing PAK1-selective inhibitors for oncology or inflammatory indications should prioritize the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold over indole or 7-azaindole cores. The scaffold's ability to deliver Ki < 10 nM with up to 24-fold group I/group II PAK selectivity, combined with improved aqueous solubility and reduced plasma protein binding versus the indole starting point, directly addresses the selectivity challenges that have historically hindered PAK-targeted drug discovery [2].

Serine Protease Inhibitor Programs Avoiding Basicity Liabilities

Factor VIIa and related serine protease inhibitor programs that have encountered poor membrane permeability, low oral bioavailability, or phospholipidosis due to strongly basic amidine or guanidine pharmacophores should evaluate the 5-aminopyrrolo[3,2-b]pyridine scaffold. This scaffold maintains target affinity (Ki = 300 nM against factor VIIa) while substantially reducing basicity relative to the 5-amidinoindole comparator, translating to improved drug-like properties without sacrificing on-target potency [3].

P-CAB Discovery for Gastric Acid-Related Diseases

Drug discovery teams pursuing reversible proton pump inhibitors (P-CABs) for GERD or peptic ulcer disease should consider the 1H-pyrrolo[3,2-b]pyridine core as an alternative to imidazo[1,2-a]pyridine-based P-CABs. The established three-position SAR map (N-1, C-3, C-5) with quantitative anti-secretory, lipophilicity, and pKa data enables rational, independent optimization of potency and physicochemical properties, while operating in a less crowded patent landscape than the imidazo[1,2-a]pyridine series [4].

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